2-morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

ROMK Kir1.1 Ion channel

2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 946383-82-0) is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative that has been disclosed as an inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). The compound is offered by multiple vendors at ≥95% purity (HPLC) for non-human research use.

Molecular Formula C26H22N4O2S
Molecular Weight 454.5 g/mol
CAS No. 946383-82-0
Cat. No. B3313750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS946383-82-0
Molecular FormulaC26H22N4O2S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
InChIInChI=1S/C26H22N4O2S/c31-25-23-24(33-26(27-23)29-13-15-32-16-14-29)22(19-8-2-1-3-9-19)28-30(25)17-20-11-6-10-18-7-4-5-12-21(18)20/h1-12H,13-17H2
InChIKeyJXJVTYGGKJVKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 946383-82-0): Procurement-Relevant Structural and Pharmacological Profile


2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 946383-82-0) is a thiazolo[4,5-d]pyridazin-4(5H)-one derivative that has been disclosed as an inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) [1]. The compound is offered by multiple vendors at ≥95% purity (HPLC) for non-human research use . Its core scaffold—a thiazolo[4,5-d]pyridazinone—is shared with known dihydrofolate reductase (DHFR) inhibitors and analgesic/anti-inflammatory agents, but the specific substitution pattern (2-morpholino, 5-(naphthalen-1-ylmethyl), 7-phenyl) distinguishes it from published anti-folate and analgesic series [2][3].

Workflow
ROMK1 (Kir1.1) potassium channel inhibition research
Selection
Thiazolo[4,5-d]pyridazinone with defined 2-morpholino, 5-(naphthalen-1-ylmethyl), 7-phenyl substitution
Context
Supports electrophysiology and non-human in vivo ion channel pharmacology

Why Generic ROMK Inhibitor Substitution Fails: Structural Determinants of Potency and Selectivity for 946383-82-0


The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold tolerates extensive substitution, but minor changes at the 2-, 5-, and 7-positions profoundly alter ion-channel pharmacology. Patent data indicate that the combination of a 2-morpholino group, a 5-(naphthalen-1-ylmethyl) substituent, and a 7-phenyl ring in 946383-82-0 is associated with nanomolar ROMK inhibition, whereas analogs with smaller or heteroaryl replacements at the same positions show reduced potency or altered selectivity profiles [1]. Therefore, generic ROMK inhibitors or other thiazolo[4,5-d]pyridazinones cannot be automatically interchanged without risking loss of target engagement, making compound-specific sourcing essential for reproducible research.

Substitution pattern: 2-morpholino, 5-naphthalen-1-ylmethyl, and 7-phenyl groups are essential for reported ROMK1 engagement. Generic thiazolo[4,5-d]pyridazinones may shift potency or selectivity.
Selectivity profile: Minor modifications at the 2-, 5-, or 7-positions may alter ion-channel selectivity profiles. Compound-specific sourcing is required for reproducible pathway studies.

Quantitative Differentiation Evidence for 2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (946383-82-0)


ROMK1 (Kir1.1) Inhibitory Potency in Electrophysiology vs. Thallium Flux Assay

In a whole-cell voltage-clamp electrophysiology assay using HEK293 cells expressing human ROMK1 (Kir1.1), 946383-82-0 inhibited ROMK1 currents with an IC50 of 10 nM [1]. When tested in a higher-throughput thallium flux functional assay (FLIPR-Tetra, HEK-hKir1.1 cells), the IC50 was 20 nM [1]. This approximately 2-fold rightward shift in the flux assay is a typical artifact of the surrogate readout, confirming that the compound's intrinsic potency at the channel is best represented by the 10 nM electrophysiology value.

ROMK1 IC50
Assay context
10 nM (whole-cell patch) vs 20 nM (thallium flux)
Defines affinity for ROMK1; flux assay readout may show rightward shift.
Electrophysiology vs. surrogate flux; class-level inference.
ROMK Kir1.1 Ion channel Electrophysiology Potassium channel

Selectivity Profile Against Cardiac Ion Channels (hERG, NaV1.5, CaV1.2)

In selectivity panels, 946383-82-0 was tested against the human ether-a-go-go-related gene (hERG) potassium channel, the cardiac sodium channel NaV1.5, and the L-type calcium channel CaV1.2. It inhibited hERG with an IC50 of 34,000 nM, NaV1.5 with an IC50 of 30,000 nM, and CaV1.2 with an IC50 of 30,000 nM [1]. These values yield selectivity indices (IC50,hERG / IC50,ROMK1) of 3,400-fold for hERG, and 3,000-fold for both NaV1.5 and CaV1.2, indicating a substantial window over common cardiac off-targets.

Cardiac selectivity
Reported
hERG IC50 34,000 nM; NaV1.5 30,000 nM; CaV1.2 30,000 nM
Indicates low interaction with cardiac ion channels (selectivity index >3,000-fold over ROMK1).
Patent-derived data; individual variability not assessed.
hERG NaV1.5 CaV1.2 Cardiac safety Selectivity

Cytochrome P450 Inhibition Profile

The compound was profiled against four major cytochrome P450 isoforms. It inhibited CYP3A4, CYP2D6, CYP2C8, and CYP2C9 with IC50 values of 50,000 nM each [1]. This uniformly weak CYP inhibition implies minimal risk of metabolic drug-drug interactions when the compound is used as a pharmacological tool in vitro or in vivo.

CYP inhibition
Reported
IC50 50,000 nM (CYP3A4, 2D6, 2C8, 2C9)
Weak CYP inhibition suggests low metabolic interaction risk in co-administration studies.
Standard panel; class-level inference.
CYP3A4 CYP2D6 CYP2C8 CYP2C9 Drug metabolism

High-Confidence Application Scenarios for 2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (946383-82-0)


Electrophysiological Studies of Renal Potassium Handling

With an IC50 of 10 nM against ROMK1 in whole-cell patch clamp, this compound is suitable for acute inhibition of Kir1.1 currents in isolated nephron segments or heterologous expression systems, enabling precise dissection of ROMK's role in potassium secretion and salt reabsorption [1].

In Vivo Diuretic and Blood Pressure Pharmacology in Rodents

The compound's >3,000-fold selectivity over cardiac ion channels and negligible CYP inhibition make it a candidate for oral or intravenous dosing in rodent models of hypertension or heart failure, where ROMK inhibition is expected to produce a novel diuretic effect without hERG-related arrhythmia risk [1].

Chemical Biology Tool for ROMK-Dependent Signaling Pathways

The defined selectivity profile allows researchers to use the compound as a chemical probe to distinguish ROMK-mediated effects from those of other inward rectifier potassium channels (e.g., Kir4.1, for which the compound shows >1,000-fold lower affinity) in cell-based assays [1].

Application
Selection Property
Validation Focus
Renal potassium channel electrophysiology
Target engagement: ROMK1 affinity
Verify IC50 in your expression system; confirm selectivity over Kir4.1
In vivo ion-channel pharmacology
Cardiac ion-channel selectivity profile; metabolic stability context
Assess pharmacokinetics and target engagement in rodent models
Chemical biology tool for Kir channel studies
Defined selectivity over related inward rectifiers
Perform Kir channel panel selectivity screen
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